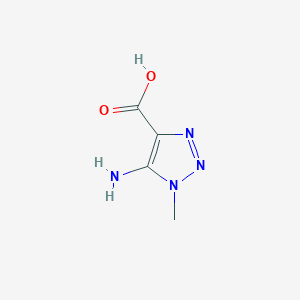![molecular formula C16H16N2O2S B2860229 methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate CAS No. 303148-78-9](/img/structure/B2860229.png)
methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is a complex organic compound. It is a carbamate ester and a sulfide, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Carbamates, for example, are known to undergo reactions such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carbamates, for example, often have moderate polarity and can participate in hydrogen bonding .Scientific Research Applications
1. Synthesis and Chemical Properties
- Methyl N-phenyl carbamate (MPC) is synthesized using Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. This process exhibits high efficiency and recyclability, important for industrial applications (Kang et al., 2019).
- The synthesis of MPC via the reaction of aniline and dimethyl carbonate (DMC) is highlighted, with ZnO-TiO2 catalysts showing superior catalytic activity compared to ZnO or TiO2 alone (Li et al., 2009).
2. Environmental and Agricultural Applications
- Carbamates, including methyl N-phenyl carbamate, are used as pesticides and their residues can be detected in water and vegetables through high-performance liquid chromatography (Huertas-Pérez & García-Campaña, 2008).
- Nanoparticles carrying carbendazim (methyl-2-benzimidazole carbamate) have been developed for sustained release in agricultural applications, indicating the potential for controlled delivery systems in crop protection (Campos et al., 2015).
3. Biological and Medical Research
- N-Methyl carbamate pesticides, by virtue of their structure and biological activity, have been studied for their effects on inducing sister chromatid exchanges in mice, indicating potential genotoxic effects (Cheng et al., 1981).
- In pharmacology, carbamates have been explored for their anticancer potential. A study on N-arylsulfonylimidazolidinones showed that specific carbamate analogs exhibited significant cytotoxicity against various cancer cell lines (Sharma et al., 2011).
4. Pharmacological Interactions
- Carbamoylation of brain glutamate receptors by S-Methyl-N,N-diethylthiolcarbamate sulfoxide, a disulfiram metabolite, demonstrates how carbamates can influence neurotransmitter systems, potentially contributing to neurological effects observed in certain drug reactions (Nagendra et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNSYXVCASQHZ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

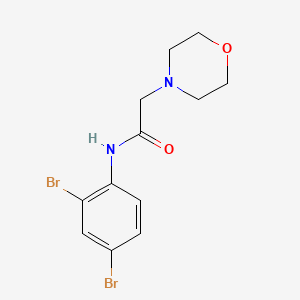
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)
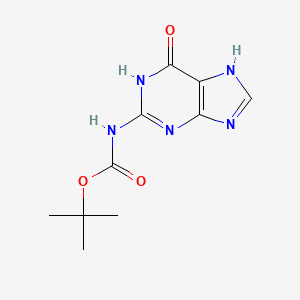
![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)
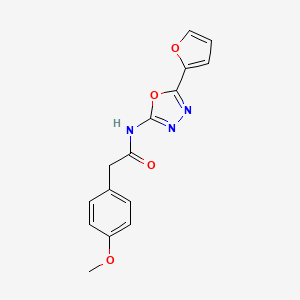
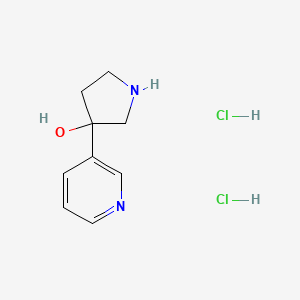


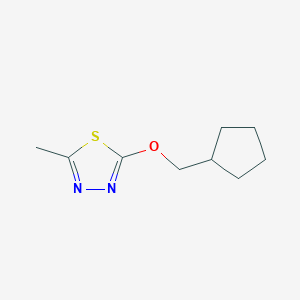
![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

